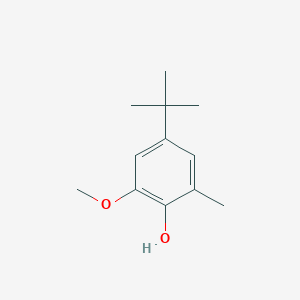

4-(tert-Butyl)-2-methoxy-6-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

4-tert-butyl-2-methoxy-6-methylphenol |

InChI |

InChI=1S/C12H18O2/c1-8-6-9(12(2,3)4)7-10(14-5)11(8)13/h6-7,13H,1-5H3 |

InChI Key |

MKHJOAUCRPBIKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)OC)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Tert Butyl 2 Methoxy 6 Methylphenol

Established Synthetic Pathways for 4-(tert-Butyl)-2-methoxy-6-methylphenol

The construction of the this compound scaffold can be achieved through various synthetic strategies, primarily involving the sequential introduction of functional groups onto a phenolic precursor.

A common approach to synthesizing highly substituted phenols is through a multi-step sequence starting from simpler, commercially available aromatic compounds. For this compound, a plausible pathway could commence with a suitably substituted phenol (B47542), followed by the stepwise introduction of the remaining functional groups.

One potential precursor is 2-methoxy-6-methylphenol. The synthesis would then involve the regioselective introduction of a tert-butyl group at the para-position relative to the hydroxyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where the directing effects of the hydroxyl and methoxy (B1213986) groups guide the incoming electrophile.

Alternatively, the synthesis could begin with 4-tert-butylphenol (B1678320). Subsequent ortho-methylation and ortho-methoxylation would be required. However, controlling the regioselectivity of these steps can be challenging due to the activating nature of the phenolic hydroxyl group.

A generalized synthetic scheme is presented in the table below, illustrating a potential multi-step synthesis.

| Step | Reactant | Reagent(s) | Product | Reaction Type |

| 1 | 2-Methoxy-6-methylphenol | tert-Butyl alcohol, Acid catalyst | This compound | Friedel-Crafts Alkylation |

| 2 | 4-tert-Butylphenol | Formaldehyde, Dimethylamine | N,N-dimethyl-3-(tert-butyl)-4-hydroxy-5-methylbenzylamine | Mannich Reaction |

| 3 | N,N-dimethyl-3-(tert-butyl)-4-hydroxy-5-methylbenzylamine | Hydrogenolysis | This compound | Reduction |

The regioselective functionalization of the phenolic ring is crucial for the efficient synthesis of this compound. The hydroxyl group is a powerful ortho-, para-directing group, strongly activating the aromatic ring towards electrophilic substitution. byjus.com The methoxy group is also ortho-, para-directing and activating, while the methyl group is a weaker ortho-, para-director.

In a precursor such as 2-methoxy-6-methylphenol, the para-position to the hydroxyl group is the most sterically accessible and electronically favorable site for the introduction of the bulky tert-butyl group via Friedel-Crafts alkylation. The ortho-positions are already substituted, and the meta-positions are electronically disfavored. The use of specific catalysts can further enhance the regioselectivity of this alkylation.

Recent advancements in C-H bond functionalization offer more direct and efficient routes to substituted phenols. oregonstate.edu These methods can provide greater control over the regiochemistry of substitution, potentially allowing for the direct introduction of the tert-butyl group onto a pre-functionalized phenol with high selectivity.

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The principles of green chemistry can be applied to the synthesis of this compound in several ways:

Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives is a key aspect of green chemistry. For instance, solid acid catalysts can be used in place of corrosive liquid acids for Friedel-Crafts alkylation, simplifying work-up and reducing waste. google.com

Catalysis: The use of catalytic rather than stoichiometric amounts of reagents minimizes waste. The development of reusable catalysts is also a significant goal.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption.

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can save time, resources, and reduce waste. nih.govrsc.org

An example of a green chemistry approach is the ipso-hydroxylation of arylboronic acids, which provides a mild and efficient route to substituted phenols. nih.govrsc.org

Derivatization Strategies and Functional Group Interconversions of the Chemical Compound

The functional groups of this compound—the phenolic hydroxyl, the methoxy group, and the alkyl side chains—provide multiple sites for further chemical modification to generate a variety of derivatives with potentially new properties.

The phenolic hydroxyl group is a primary site for derivatization. Its acidic nature allows for a range of reactions.

Etherification: The hydroxyl group can be converted to an ether through the Williamson ether synthesis. Reaction with an alkyl halide in the presence of a base will yield the corresponding ether. This modification can alter the compound's solubility and antioxidant properties.

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of esters. This is a common derivatization technique for phenols. libretexts.org

Oxidation: While the bulky tert-butyl and methyl groups provide steric hindrance, under certain conditions, the phenolic hydroxyl group can be oxidized to form a phenoxyl radical. This is a key step in the antioxidant mechanism of hindered phenols. acs.orgacs.org Further oxidation can lead to the formation of quinone-type structures. libretexts.org

The following table summarizes common derivatization reactions of the phenolic hydroxyl group.

| Reaction Type | Reagent(s) | Product Functional Group |

| Etherification | Alkyl halide, Base | Ether |

| Esterification | Acyl chloride or Anhydride, Base | Ester |

| Oxidation | Oxidizing agent | Phenoxyl radical, Quinone |

The methoxy and alkyl side chains of this compound can also be chemically transformed.

Demethylation of the Methoxy Group: The methoxy group can be cleaved to yield the corresponding catechol derivative. This transformation can be achieved using strong acids or other specific demethylating agents.

Oxidation of the Methyl Group: The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid under strong oxidizing conditions, provided there is a hydrogen on the benzylic carbon. libretexts.org This would yield a substituted salicylic (B10762653) acid derivative.

Reactions of the tert-Butyl Group: The tert-butyl group is generally stable to many chemical transformations. However, under forcing acidic conditions, dealkylation can occur.

These transformations allow for the synthesis of a diverse range of derivatives from this compound, enabling the fine-tuning of its chemical and physical properties for various applications.

Formation of Complex Phenolic Derivatives (e.g., Schiff Bases, Biphenols) Utilizing this compound

The transformation of this compound into more complex derivatives often begins with its conversion to the corresponding salicylaldehyde (B1680747) derivative, 3-tert-butyl-2-hydroxy-5-methoxy-benzaldehyde. This aldehyde serves as a versatile intermediate for the synthesis of Schiff bases and can be a substrate for oxidative coupling reactions to form biphenols.

Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. In the context of this compound, its aldehyde derivative reacts with various primary amines to yield a wide array of Schiff base ligands. These compounds are of significant interest due to their chelating abilities, which allow them to form stable complexes with various metal ions.

The synthesis is typically a straightforward one-pot reaction, often carried out in a solvent like ethanol (B145695) or methanol. The mixture of the aldehyde and the primary amine is stirred at room temperature or under reflux to facilitate the condensation reaction, leading to high yields of the desired Schiff base. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The table below summarizes the synthesis of various Schiff bases from salicylaldehyde derivatives, illustrating the typical reaction conditions and resulting products.

Table 1: Synthesis of Schiff Base Derivatives from Phenolic Aldehydes

| Aldehyde Reactant | Amine Reactant | Solvent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 5-methoxy-3-t-butylsalicylaldehyde | Cyclohexylamine | Ethanol | Stirred at room temperature for 12 h with 3 Å molecular sieves | (E)-2-tert-butyl-6-((cyclohexylimino)methyl)-4-methoxyphenol | - |

| Salicylaldehyde | p-Toluidine | DMF | Reflux for 3 hours | 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol | 80 |

| o-vanillin | p-toluidine | Methanol | Stirred at room temperature for five days | 2-[(4-methylphenylimino)methyl]-6-methoxyphenol | - |

Biphenols

Biphenols are a class of compounds formed by the joining of two phenol units. The synthesis of biphenols from this compound typically involves oxidative coupling, a reaction that can form either a carbon-carbon (C-C) or a carbon-oxygen (C-O) bond between the two phenolic monomers. wikipedia.org The steric hindrance provided by the tert-butyl and methyl groups on the target molecule plays a crucial role in directing the regioselectivity of the coupling reaction.

Oxidative coupling reactions can be promoted by various catalytic systems, including transition metal complexes, enzymes, or photocatalysts. rsc.orgnih.gov The choice of catalyst and reaction conditions is critical for controlling the outcome, as multiple reactive sites on the phenol ring can lead to a mixture of products (ortho-ortho, ortho-para, para-para). nih.govacs.org For a trisubstituted phenol like this compound, the unsubstituted ortho position is the most likely site for C-C coupling.

Common methods for oxidative coupling include:

Metal-Catalyzed Coupling: Transition metals like copper, iron, vanadium, and chromium are effective catalysts for these reactions, often using oxygen as the terminal oxidant. wikipedia.orgacs.orgnih.gov For instance, copper(II) complexes have been shown to efficiently catalyze the oxidative coupling of various 2,6-disubstituted phenols. nih.gov

Enzymatic Coupling: Enzymes such as peroxidases can catalyze the oxidative polymerization of phenols, where the selectivity of the coupling can be influenced by the solvent and the nature of the substituents on the phenol. oup.comnih.gov

Photocatalytic Coupling: Visible-light-induced methods using heterogeneous photocatalysts like TiO₂ can also facilitate the oxidative coupling of phenols under mild conditions, using air as the oxidant. nih.gov

Table 2: Catalytic Systems for Oxidative Coupling of Phenols

| Catalyst System | Oxidant | Type of Coupling | Substrate Example | Reference |

|---|---|---|---|---|

| Dicopper(II) complex | O₂ | C-C (ortho-ortho) | 2,6-disubstituted phenols | nih.gov |

| Copper(I) chloride / TMEDA | O₂ | C-C (para-para) | 2,6-di-tert-butylphenol | google.com |

| Horseradish Peroxidase (HRP) | H₂O₂ | C-C and C-O | Hydroxycinnamoylagmatines | nih.gov |

| TiO₂ (photocatalyst) | Air (O₂) / Blue Light | C-C | 2,4-di-tert-butylphenol | nih.gov |

Synthesis of Ethers and Related Derivatives

The phenolic hydroxyl group of this compound is a key functional handle for the synthesis of ethers. The most common and versatile method for preparing ethers from phenols is the Williamson ether synthesis. rsc.orgnih.gov This reaction proceeds via an Sₙ2 mechanism and involves two main steps:

Deprotonation: The phenol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form a more nucleophilic phenoxide ion.

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking a primary alkyl halide or tosylate to form the ether linkage.

Due to the Sₙ2 nature of the reaction, primary alkyl halides are the preferred electrophiles to avoid competing elimination reactions that can occur with secondary or tertiary halides. rsc.org For synthesizing unsymmetrical ethers, it is generally more efficient to use the more hindered partner as the alkoxide and the less hindered partner as the alkyl halide. nih.gov

An alternative approach involves using silver oxide (Ag₂O) as a mild base, which allows the free alcohol to react directly with the alkyl halide without the need to pre-form the alkoxide intermediate. rsc.org Other specialized methods may utilize different catalysts or reagents to achieve etherification under specific conditions. For example, hindered phenols can be converted to their corresponding methyl ethers using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol. google.com

Table 3: Methodologies for Ether Synthesis from Phenols

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH)2. Primary Alkyl Halide (R-X) | General and widely used Sₙ2 reaction. Best for primary halides. | rsc.orgnih.gov |

| Silver Oxide Method | Ag₂O, Alkyl Halide | Milder conditions; no need to pre-form the alkoxide. | rsc.org |

Optimization of Reaction Conditions and Yield Enhancement in Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of products derived from this compound while minimizing side reactions and environmental impact. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, reaction time, and the molar ratio of reactants.

Catalyst Selection: The choice of catalyst can dramatically influence the selectivity and rate of a reaction. For instance, in the alkylation of phenols, using specific catalysts like the mesoporous molecular sieve HAlMCM-41 can lead to high conversion rates and good selectivity at relatively low temperatures. acs.org In oxidative coupling reactions, the metal center of the catalyst (e.g., Cr vs. Mn) can determine the type of coupling (ortho-ortho vs. para-para) that is favored. acs.org

Solvent Effects: The solvent can affect reactant solubility, reaction rates, and even the selectivity of a reaction. In the enzymatic oxidative polymerization of phenols, varying the hydrophobicity of the organic solvent can control the ratio of phenylene to oxyphenylene units in the resulting polymer. oup.com

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures generally increase reaction rates but can also lead to the formation of undesirable by-products. For example, in a method to prepare 2,6-di-tert-butyl-4-methylphenol, the initial condensation is performed at 80-90°C, while a subsequent heating step to 110-140°C is used to remove volatile products, ultimately leading to a high yield of 98.7%. acs.org Careful monitoring and optimization are required to find the ideal balance that maximizes the formation of the desired product.

Table 4: Strategies for Optimization in Phenolic Compound Synthesis

| Parameter | Strategy | Desired Outcome | Example Application | Reference |

|---|---|---|---|---|

| Catalyst | Screening various metal catalysts or using shape-selective catalysts (e.g., zeolites). | Improved yield, regioselectivity, and chemoselectivity. | Use of HAlMCM-41 for selective alkylation of p-cresol. | acs.org |

| Solvent | Varying solvent polarity or hydrophobicity. | Control of reaction selectivity and rate. | Controlling polymer structure in enzymatic oxidative polymerization. | oup.com |

| Temperature | Stepwise temperature programming; finding optimal temperature for selectivity. | Increased reaction rate, minimization of by-products. | Multi-temperature process for synthesis of 2,6-di-tert-butyl-4-methylphenol. | acs.org |

| Reactants | Adjusting molar ratios of reactants and catalysts. | Maximizing conversion of limiting reagent; controlling cross- vs. homo-coupling. | Optimization of amine and aryl halide ratios in C3-arylation of indoles. | kyoto-u.ac.jp |

Advanced Spectroscopic and Structural Characterization of 4 Tert Butyl 2 Methoxy 6 Methylphenol

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for determining the precise chemical structure of 4-(tert-Butyl)-2-methoxy-6-methylphenol in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the methyl, methoxy (B1213986), and tert-butyl substituents.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show signals for the six unique aromatic carbons, as well as for the carbons of the three substituent groups.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.7 - 6.9 | Doublet | 1H | Ar-H (H3 or H5) |

| ~ 6.6 - 6.8 | Doublet | 1H | Ar-H (H5 or H3) |

| ~ 5.0 - 5.5 | Singlet (broad) | 1H | -OH |

| ~ 3.8 | Singlet | 3H | -OCH₃ |

| ~ 2.2 | Singlet | 3H | Ar-CH₃ |

| ~ 1.3 | Singlet | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 148 - 152 | C1 (-OH) |

| ~ 145 - 149 | C2 (-OCH₃) |

| ~ 142 - 146 | C4 (-C(CH₃)₃) |

| ~ 125 - 129 | C6 (-CH₃) |

| ~ 122 - 126 | C5 |

| ~ 112 - 116 | C3 |

| ~ 55 - 60 | -OCH₃ |

| ~ 34 - 36 | -C (CH₃)₃ |

| ~ 31 - 33 | -C(C H₃)₃ |

| ~ 16 - 20 | Ar-CH₃ |

Note: The chemical shifts are predicted values based on analogous substituted phenols and may vary depending on the solvent and experimental conditions.

While one-dimensional spectra provide foundational data, 2D NMR experiments are essential for unambiguously confirming the assignments.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key cross-peak would be observed between the two aromatic protons (H3 and H5), confirming their spatial proximity on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). It would be used to definitively link the aromatic proton signals to their corresponding aromatic carbon signals (C3 and C5). Likewise, it would connect the signals of the methyl, methoxy, and tert-butyl protons to their respective carbon signals.

Protons of the methyl group (-CH₃ at C6) showing correlations to the aromatic carbons C1, C5, and C6.

Protons of the methoxy group (-OCH₃ at C2) correlating to the C2 carbon.

Protons of the tert-butyl group showing correlations to the quaternary carbon of the group and the C4 aromatic carbon, confirming its position.

NMR spectroscopy can also be employed to investigate the conformational preferences and dynamic behavior of the molecule in solution. nih.gov The bulky tert-butyl group and the adjacent methoxy and methyl groups may impose steric hindrance, influencing the preferred orientation of the hydroxyl and methoxy groups relative to the aromatic ring. rsc.org

Techniques such as variable-temperature (VT) NMR could be utilized to study the rotational energy barriers around the C-O bonds of the methoxy group and the C-C bond of the tert-butyl group. Changes in the NMR spectra, such as the broadening or splitting of signals at low temperatures, can provide quantitative data on the energy barriers separating different conformers. acs.org Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy could reveal through-space interactions between protons, offering insights into the molecule's predominant three-dimensional structure in solution. mdpi.com

Vibrational Spectroscopy Investigations: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra are characterized by absorption bands corresponding to specific bond vibrations. The identification of these bands allows for the confirmation of the various functional groups within the molecule.

Predicted Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3600 - 3200 (broad) | O-H stretching | Phenolic -OH |

| ~ 3100 - 3000 | C-H stretching | Aromatic |

| ~ 2960 - 2850 | C-H stretching | Aliphatic (-CH₃, -C(CH₃)₃) |

| ~ 1600, ~1500 | C=C stretching | Aromatic Ring |

| ~ 1470 - 1430 | C-H bending | Aliphatic |

| ~ 1260 - 1200 | C-O stretching | Aryl Ether |

| ~ 1180 - 1150 | C-O stretching | Phenolic |

The vibrational spectrum provides a detailed confirmation of the molecular structure. The presence of a broad band in the 3600-3200 cm⁻¹ region of the IR spectrum is a definitive indicator of the hydroxyl (-OH) group, with its broadening suggesting intermolecular hydrogen bonding. Sharp peaks in the 2960-2850 cm⁻¹ range confirm the presence of the aliphatic C-H bonds of the methyl and tert-butyl groups.

The aromatic nature of the core structure is confirmed by C=C ring stretching vibrations typically found near 1600 cm⁻¹ and 1500 cm⁻¹. Furthermore, strong bands corresponding to the C-O stretching of the aryl ether (methoxy group) and the phenolic hydroxyl group provide further evidence for the substitution pattern on the benzene ring. The specific pattern of bands in the "fingerprint region" (below 1300 cm⁻¹) is unique to the molecule and serves as a reference for its identity.

High-Resolution Mass Spectrometry (HRMS) for Elucidating Fragmentation Patterns

High-Resolution Mass Spectrometry is a critical tool for determining the exact mass of a molecule and deducing its elemental composition. It also provides insight into the stability of the molecule and its fragments upon ionization.

Exact Mass Determination and Elemental Composition

No experimental HRMS data for this compound is available in the reviewed literature. This analysis would typically provide the measured monoisotopic mass, allowing for the calculation of its elemental formula with high precision, confirming the presence and number of carbon, hydrogen, and oxygen atoms.

Mechanistic Studies of Ion Fragmentation

Detailed studies on the ion fragmentation mechanisms of this compound have not been published. Such studies would involve analyzing the mass-to-charge ratio of fragment ions to propose and understand the pathways of bond cleavage after ionization. Common fragmentation patterns for related phenolic compounds often involve the loss of methyl radicals from methoxy or tert-butyl groups, as well as cleavages related to the aromatic ring structure. Without specific data, any proposed mechanism would be purely speculative.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, angles, and intermolecular interactions.

Crystal Packing and Intermolecular Hydrogen Bonding Networks

There are no published crystal structures for this compound. Consequently, information regarding its crystal packing, unit cell parameters, and the nature of its intermolecular hydrogen bonding network is not available. This analysis would reveal how individual molecules interact and arrange themselves in the solid state, which is crucial for understanding physical properties like melting point and solubility.

Precision Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Without a solved crystal structure, the precise intramolecular dimensions of this compound remain undetermined experimentally. This subsection would typically present a detailed table of bond lengths (e.g., C-C, C-O, O-H), bond angles (e.g., C-O-H, C-C-C), and torsional angles that define the molecule's conformation in the solid state.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is a powerful tool for probing the electronic structure of molecules. For aromatic compounds like this compound, these techniques reveal information about the energy levels of π-electrons and the transitions between them.

The chromophore in this compound is the substituted benzene ring. Phenols typically exhibit two main absorption bands in the ultraviolet region, which are derived from the π → π* transitions of the benzene ring. These are often referred to as the E2-band and the B-band. The presence of substituents on the benzene ring, such as the hydroxyl (-OH), methoxy (-OCH3), methyl (-CH3), and tert-butyl (-C(CH3)3) groups, significantly influences the position and intensity of these absorption bands.

The hydroxyl and methoxy groups are strong auxochromes, meaning they are electron-donating groups that can conjugate with the π-system of the aromatic ring. This conjugation raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap. Consequently, less energy is required to excite the electrons, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.

Based on the principles observed for other substituted phenols, the expected electronic transitions and their approximate absorption maxima are summarized in the following illustrative table.

Table 1: Illustrative Electronic Absorption Data for this compound

| Transition | Typical Wavelength Range (nm) for Substituted Phenols |

|---|---|

| π → π* (B-band) | 270 - 290 |

| π → π* (E2-band) | 220 - 240 |

Note: This table is illustrative and based on general principles for substituted phenols. Specific experimental values for this compound are not available in the cited literature.

The photophysical properties of a molecule, such as its fluorescence quantum yield and lifetime, are highly dependent on its structure and the surrounding environment. Following absorption of a photon, the excited molecule can return to the ground state through various radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) pathways.

For phenolic compounds, fluorescence is often weak due to efficient non-radiative decay pathways. The presence of the hydroxyl group can lead to excited-state proton transfer, which is a common quenching mechanism. However, the specific substitution pattern on this compound can influence these processes.

An illustrative summary of potential photophysical properties is provided in the table below, based on general expectations for highly substituted, sterically hindered phenols.

Table 2: Illustrative Photophysical Properties of this compound

| Parameter | Description | Illustrative Value |

|---|---|---|

| λem (nm) | Wavelength of maximum fluorescence emission. | 300 - 330 |

| Φf | Fluorescence quantum yield. | 0.01 - 0.1 |

| τf (ns) | Fluorescence lifetime. | 1 - 5 |

Note: This table is for illustrative purposes only, as specific experimental photophysical data for this compound could not be located in the public domain.

Theoretical and Computational Chemistry Studies of 4 Tert Butyl 2 Methoxy 6 Methylphenol

Quantum Chemical Calculations Using Density Functional Theory (DFT) and Ab Initio Methods

DFT and ab initio calculations are foundational in modern computational chemistry for predicting molecular properties with a high degree of accuracy. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For substituted phenols like 4-(tert-Butyl)-2-methoxy-6-methylphenol, DFT methods, particularly using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), have been shown to provide reliable results for geometry optimization, electronic structure analysis, and the prediction of various chemical properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, the bond lengths, bond angles, and dihedral angles of this compound can be calculated to find the minimum energy conformation.

The electronic structure analysis involves examining the distribution of electrons within the molecule. The presence of the electron-donating hydroxyl (-OH), methoxy (B1213986) (-OCH₃), methyl (-CH₃), and tert-butyl groups influences the electron density of the aromatic ring, making it electron-rich. This increased electron density, particularly at the ortho and para positions relative to the hydroxyl group, is a key determinant of the molecule's chemical behavior, including its antioxidant properties.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Phenol (B47542) Ring (Note: These are typical values for a phenol ring with similar substituents, calculated using DFT/B3LYP methods, and serve as an illustrative example.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| O-H (hydroxyl) | ~0.96 Å | |

| C-O (methoxy) | ~1.37 Å | |

| O-CH₃ (methoxy) | ~1.43 Å | |

| Bond Angle | C-C-C (aromatic) | ~118 - 122° |

| C-O-H | ~109° | |

| C-O-C (methoxy) | ~117° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the electron-donating substituents (hydroxyl, methoxy, methyl, tert-butyl) are expected to raise the energy of the HOMO, making the molecule a better electron donor and thus a potent antioxidant. The HOMO is typically localized over the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and methoxy groups. The LUMO, conversely, is generally distributed over the aromatic ring system. DFT calculations on similar phenolic compounds have shown that the HOMO-LUMO gap is a key parameter in assessing their antioxidant and electronic properties. nih.goviiarjournals.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenol (Note: These values are representative for phenolic antioxidants based on DFT calculations and illustrate the concept.)

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -5.0 to -6.5 |

| LUMO Energy (ELUMO) | -1.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential regions.

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. These areas indicate the location of lone pairs of electrons. Conversely, regions of positive electrostatic potential (colored blue) are associated with electron-poor areas, such as acidic hydrogen atoms, and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it the primary site for electrophilic attack and hydrogen bonding interactions. The aromatic ring, enriched by the electron-donating groups, would also exhibit negative potential, while the hydroxyl proton would be the site of the most positive potential, indicating its acidic nature. wolfram.com

Population analysis methods, such as Natural Bond Orbital (NBO) and Natural Population Analysis (NPA), provide a quantitative description of the charge distribution within a molecule by assigning partial charges to each atom. uni-muenchen.de This information is crucial for understanding the molecule's polarity, intermolecular interactions, and reactive behavior.

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This analysis provides insights into intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. uni-muenchen.dedergipark.org.tr

Table 3: Representative Natural Charges on Key Atoms of a Substituted Phenol (Note: These are typical charge distributions derived from NPA for similar phenolic structures.)

| Atom | Natural Charge (e) |

| O (hydroxyl) | -0.7 to -0.8 |

| H (hydroxyl) | +0.4 to +0.5 |

| C (attached to OH) | +0.2 to +0.3 |

| O (methoxy) | -0.5 to -0.6 |

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is also widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure and conformation of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method implemented within DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. tandfonline.com

The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule. tandfonline.com

For this compound, computational prediction of its ¹H and ¹³C NMR spectra would provide valuable data for its structural confirmation. The chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn determined by the various substituents on the phenol ring. For instance, the aromatic protons would appear in distinct regions depending on their proximity to the electron-donating or sterically bulky groups. The chemical shifts of the carbons in the tert-butyl, methoxy, and methyl groups would also be characteristic.

Table 4: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for a Substituted Phenol (Note: This table demonstrates the typical agreement between GIAO-DFT calculated and experimental NMR data for phenolic compounds.)

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (Aromatic) | 6.5 - 7.0 | 6.6 - 7.1 |

| ¹H (OH) | 4.5 - 5.5 | 4.7 - 5.8 |

| ¹H (OCH₃) | 3.7 - 3.9 | 3.8 |

| ¹H (CH₃) | 2.1 - 2.3 | 2.2 |

| ¹H (t-Butyl) | 1.3 - 1.5 | 1.4 |

| ¹³C (Aromatic) | 110 - 150 | 112 - 152 |

| ¹³C (OCH₃) | 55 - 60 | 56 |

| ¹³C (CH₃) | 15 - 20 | 16 |

| ¹³C (t-Butyl C) | 34 - 36 | 35 |

| ¹³C (t-Butyl CH₃) | 30 - 32 | 31 |

Simulation of Vibrational Spectra and Comparison with Experimental Data

The vibrational properties of this compound can be thoroughly investigated by combining experimental spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, with quantum chemical calculations. Density Functional Theory (DFT) methods, particularly using the B3LYP functional with a basis set like 6-31+G(d,p), are commonly employed for this purpose.

The process involves first optimizing the molecular geometry of the compound to find its most stable conformation. Subsequently, harmonic vibrational frequency calculations are performed on the optimized structure. The resulting theoretical vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental spectra. researchgate.net

For a phenolic compound like this compound, key vibrational modes of interest include:

O-H Stretching: The hydroxyl group's stretching vibration is a crucial indicator of hydrogen bonding and is typically observed in the 3500-3700 cm⁻¹ range in its free form.

C-H Stretching: Aromatic and aliphatic (from methyl and tert-butyl groups) C-H stretching vibrations appear in the 2800-3100 cm⁻¹ region.

C-O Stretching: The stretching of the phenolic C-O bond and the C-O bond of the methoxy group are expected in the 1200-1300 cm⁻¹ range.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring typically occur in the 1400-1600 cm⁻¹ region.

By comparing the computed wavenumbers and intensities with the bands observed in experimental FT-IR and FT-Raman spectra, a detailed assignment of the fundamental vibrational modes can be achieved. This correlative approach validates the accuracy of the computed molecular model and provides a definitive understanding of the molecule's vibrational characteristics. researchgate.net

Thermochemical Property Calculations (e.g., Bond Dissociation Enthalpies, Ionization Potentials)

Thermochemical parameters are fundamental to understanding the antioxidant activity of phenolic compounds. DFT calculations are a reliable method for determining properties like Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP), which are central to radical scavenging mechanisms. researchgate.netacs.org

The primary antioxidant activity of a phenolic compound involves the donation of the hydrogen atom from its hydroxyl (-OH) group. The Bond Dissociation Enthalpy (BDE) of the O-H bond is the energy required for this homolytic cleavage and is a key descriptor of its hydrogen atom donating ability. A lower BDE indicates that the hydrogen atom can be abstracted more easily by a free radical, signifying a more potent antioxidant. pan.olsztyn.pl

The Ionization Potential (IP) is the energy required to remove an electron from the molecule. It is relevant for antioxidant mechanisms that involve an initial electron transfer step. researchgate.net The substituents on the phenol ring significantly influence these values. Electron-donating groups, such as alkyl (methyl, tert-butyl) and methoxy groups, generally decrease both the BDE and IP, thereby enhancing antioxidant capacity. pan.olsztyn.pl

While specific calculated values for this compound are not prominently published, data from closely related compounds illustrate these substituent effects.

Table 1: Calculated Thermochemical Properties of Structurally Related Phenolic Antioxidants

| Compound | Substituents | O-H Bond Dissociation Enthalpy (BDE) (kcal/mol) | Ionization Potential (IP) (eV) |

|---|---|---|---|

| Phenol | None | ~87-88 | ~8.5 |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 2,6-di-tert-butyl, 4-methyl | ~80-81 | ~7.8 |

| 2,6-di-tert-butyl-4-methoxyphenol | 2,6-di-tert-butyl, 4-methoxy | ~78-79 | ~7.5 |

Note: Values are approximate and compiled from various computational studies for illustrative purposes. Actual values may vary based on the computational method and solvent model used.

Based on these trends, this compound, which contains electron-donating methyl, methoxy, and tert-butyl groups, is expected to have a relatively low O-H BDE, making it an effective hydrogen atom donor.

Evaluation of Radical Scavenging Propensity via Chemical Mechanisms

The ability of this compound to scavenge free radicals can proceed through several mechanisms, and computational chemistry helps determine the most favorable pathway. The dominant mechanism often depends on the reaction environment, particularly solvent polarity. tandfonline.com

Hydrogen Atom Transfer (HAT): This is a direct mechanism where the phenolic hydroxyl group donates its hydrogen atom to a radical (R•). This pathway is generally favored in the gas phase and in non-polar solvents. tandfonline.com The O-H BDE is the primary thermodynamic descriptor for this mechanism. A lower BDE facilitates the HAT process.

Phenol-OH + R• → Phenol-O• + RH

Stepwise Electron Transfer-Proton Transfer (SET-PT): This two-step mechanism involves the initial transfer of an electron from the phenol to the radical, forming a radical cation, which then deprotonates. This pathway's feasibility is related to the phenol's Ionization Potential (IP).

Phenol-OH + R• → [Phenol-OH]•+ + R⁻ → Phenol-O• + RH

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly important in polar solvents. It begins with the deprotonation of the phenol to form a phenoxide anion, which then transfers an electron to the radical. The key parameters for this pathway are the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) of the resulting anion.

Phenol-OH ⇌ Phenol-O⁻ + H⁺ Phenol-O⁻ + R• → Phenol-O• + R⁻

For this compound, its structure suggests that the HAT mechanism would be highly efficient in non-polar media due to the expected low BDE. In polar, protic solvents, the SPLET mechanism could become competitive. Computational analysis of the reaction enthalpies for each pathway in different solvent models (e.g., using the Polarizable Continuum Model, PCM) can predict the thermodynamically preferred radical scavenging route. tandfonline.com

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with the surrounding environment. For this compound, MD simulations can provide critical insights into its conformational flexibility and the influence of solvents.

An MD simulation tracks the positions and velocities of atoms in a system over time by solving Newton's equations of motion. This allows for the exploration of the molecule's potential energy surface, revealing its preferred conformations and the energy barriers between them. Key areas of investigation for this molecule would include:

Conformational Analysis: Examining the rotational freedom around the C-O bonds of the hydroxyl and methoxy groups. The orientation of these groups, influenced by steric hindrance from the adjacent tert-butyl and methyl groups, can affect the accessibility of the hydroxyl proton and thus its antioxidant activity.

Solvent Effects: MD simulations explicitly model solvent molecules (e.g., water, methanol, or a lipid bilayer mimic), providing a detailed picture of solute-solvent interactions. This is crucial for understanding how solvent molecules form hydrogen bonds with the phenolic -OH and methoxy groups, which can influence the radical scavenging mechanism. Simulations can reveal the structure of the solvation shell and how the antioxidant orients itself at interfaces, such as in a lipid membrane, which is a key site of oxidative damage.

By analyzing the trajectories from MD simulations, properties like the radial distribution function (RDF) can be calculated to quantify the probability of finding solvent molecules at a certain distance from the antioxidant's functional groups. This provides a microscopic view of solvation that complements the continuum models used in DFT calculations.

Reaction Mechanisms and Kinetic Investigations Involving 4 Tert Butyl 2 Methoxy 6 Methylphenol

Oxidation Mechanisms of the Phenolic Hydroxyl Group

The antioxidant properties of phenolic compounds, including 4-(tert-Butyl)-2-methoxy-6-methylphenol, are directly linked to the ease with which the phenolic hydroxyl group can be oxidized. This process typically involves the formation of a stabilized phenoxy radical, which can then undergo further reactions.

The primary antioxidant mechanism for hindered phenols like this compound involves radical scavenging, primarily through Hydrogen Atom Transfer (HAT). In this pathway, the phenol (B47542) donates its hydroxyl hydrogen atom to a free radical (ROO•), thus neutralizing the radical and terminating the oxidative chain reaction. The phenol itself is converted into a phenoxy radical, which is relatively stable and less reactive due to resonance delocalization and steric hindrance provided by the ortho substituents (methoxy and methyl groups).

The efficiency of a phenolic antioxidant is often described by its stoichiometric factor (n), which represents the number of free radicals trapped by one molecule of the antioxidant. For many monophenolic compounds, an n value near 1 suggests the formation of dimers, while a value of about 2 indicates that quinone-like structures are formed iiarjournals.org. The less sterically hindered a phenol is, the more easily it can be attacked by free radicals at the phenolic hydrogen atom iiarjournals.org. Given the substitution pattern of this compound, with a methyl and a methoxy (B1213986) group in the ortho positions, it is considered a hindered phenol, capable of effectively scavenging radicals.

Kinetic studies on analogous phenolic compounds using methods like differential scanning calorimetry (DSC) during the polymerization of methyl methacrylate (B99206) (MMA) provide insights into their radical-scavenging activity. Parameters such as the stoichiometric factor (n) and the ratio of the rate constant of inhibition to that of propagation (kinh/kp) are used to quantify this activity nih.gov.

Below is a table of radical-scavenging activity for phenolic compounds structurally related to this compound, illustrating the kinetic parameters involved.

| Compound | Initiator | Stoichiometric Factor (n) | kinh/kp |

| BHA (2-t-butyl-4-methoxyphenol) | AIBN | 1.8 | 1.8 |

| BPO | 1.6 | 1.0 | |

| BMP (2-t-butyl-4-methylphenol) | AIBN | 1.7 | 1.2 |

| BPO | 1.2 | 0.8 | |

| BHT (2,6-di-t-butyl-4-methylphenol) | AIBN | 1.5 | 0.4 |

| BPO | 1.4 | 0.3 | |

| Data derived from studies on the polymerization of methyl methacrylate initiated by 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) nih.gov. |

The oxidation of this compound proceeds via a one-electron oxidation mechanism, leading to the formation of a phenoxy radical intermediate. This primary radical can be generated and detected using techniques like electron spin resonance (ESR) spectroscopy nih.gov. The stability of this radical is a key factor in the antioxidant efficacy of the parent compound.

The presence of bulky alkyl groups and electron-donating methoxy groups in the ortho positions significantly contributes to the stability of the phenoxy radical. These groups sterically hinder the radical center, preventing rapid dimerization or other terminating reactions, and also participate in delocalizing the unpaired electron through resonance nih.gov. Studies on similar phenols, such as 2,4,6-tri-tert-butylphenol, have shown that the resulting phenoxy radical can be so stable that it forms deep-blue crystals that are stable for weeks at room temperature wikipedia.orgrsc.orgrsc.org. The phenoxy radical derived from this compound, while not as exceptionally stable, benefits from the steric shielding of the ortho-methyl and the electronic stabilization from the ortho-methoxy group.

Once formed, phenoxy radicals can undergo several subsequent reactions, including oxidative coupling or dimerization. This is a common pathway for less hindered phenols, where two phenoxy radicals combine, or a phenoxy radical attacks a neutral phenol molecule nih.gov. The regiochemistry of this coupling (ortho-ortho, ortho-para, or para-para) is dictated by the distribution of spin density in the radical and steric factors nih.gov.

For this compound, the available positions for coupling are at the carbon atoms with the highest spin density that are not sterically blocked. Given the substituents, C-C coupling is a plausible pathway. For instance, the autoxidation of 4-methoxy-2-tert-butylphenol, a related compound, yields an ortho-coupled diol rsc.org. This suggests that this compound could potentially form a dimer through a similar ortho-coupling mechanism at the C5 position. Such dimerization reactions can lead to the formation of biphenols or diphenoquinones researchgate.net.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of four electron-donating groups: hydroxyl, methoxy, tert-butyl, and methyl.

The outcome of an electrophilic aromatic substitution reaction on a substituted benzene (B151609) ring is determined by the directing effects of the substituents already present. All four substituents on the this compound ring are activating and ortho-, para-directing groups libretexts.orgyoutube.com.

The directing influences of these groups are summarized below:

| Substituent | Position | Type | Directing Effect |

| -OH | 1 | Activating | Ortho, Para |

| -OCH₃ | 2 | Activating | Ortho, Para |

| -C(CH₃)₃ | 4 | Activating | Ortho, Para |

| -CH₃ | 6 | Activating | Ortho, Para |

The available positions for substitution on the ring are C3 and C5. The regioselectivity will be determined by the cumulative electronic and steric effects of the existing groups:

Position C3: This position is ortho to the powerful activating hydroxyl group at C1 and the tert-butyl group at C4. It is meta to the methoxy and methyl groups.

Position C5: This position is ortho to the hydroxyl group at C1 and the methyl group at C6. It is para to the methoxy group at C2.

The hydroxyl and methoxy groups are the most powerful activators. The hydroxyl group strongly directs incoming electrophiles to its ortho positions (C5) and para position (C3, relative to the OH being at an unnumbered carbon for this thought exercise, but the principle holds). The methoxy group directs to its ortho (C3) and para (C5) positions. Therefore, both C3 and C5 are electronically activated.

However, steric hindrance plays a significant role. Attack at C3 is sterically hindered by the adjacent methoxy group at C2. Attack at C5 is hindered by the adjacent methyl group at C6 and the tert-butyl group at C4 msu.edu. The bulky tert-butyl group, in particular, exerts a significant steric effect, which can disfavor substitution at the adjacent C5 position stackexchange.comlibretexts.org. Ultimately, the reaction conditions and the size of the incoming electrophile will determine the precise ratio of substitution products at the C3 and C5 positions.

While specific kinetic data for electrophilic substitution reactions on this compound are not extensively documented in readily available literature, the kinetic behavior can be inferred from established principles. The rate of electrophilic aromatic substitution is highly dependent on the nature of the substituents on the ring msu.edu.

The presence of four strong to moderate activating groups (-OH, -OCH₃, -CH₃, -C(CH₃)₃) makes the aromatic ring of this compound exceptionally electron-rich. Consequently, it is expected to undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, at a significantly faster rate than benzene or even monosubstituted activated benzenes like toluene (B28343) or anisole (B1667542) libretexts.org. The reaction would likely proceed under very mild conditions, as the high reactivity could lead to polysubstitution or side reactions if conditions are too harsh.

Photochemical Reactions and Photo-induced Transformations

No specific data regarding the photolysis mechanisms, formation of photoproducts, or the influence of wavelength and environmental conditions on the photoreactivity of this compound was found. Research on other hindered phenolic antioxidants suggests that photochemical reactions can occur, but details for this specific compound are unavailable. mdpi.comresearchgate.net

Information unavailable.

Information unavailable.

Thermal Decomposition Pathways and Product Characterization

No specific studies detailing the thermal decomposition pathways or the characterization of volatile and non-volatile products for this compound were identified. The thermal stability and degradation of phenols are highly dependent on their substitution patterns. kpi.uaacs.orgemerald.com For instance, studies on 4-tert-butylphenol (B1678320) and 2,6-di-tert-butyl-4-methylphenol (BHT) reveal specific degradation behaviors under high temperatures, but these findings are not directly applicable to this compound. researchgate.netnih.gov

Information unavailable.

Information unavailable.

Applications of 4 Tert Butyl 2 Methoxy 6 Methylphenol in Chemical Science and Materials Engineering

Role as a Chemical Stabilizer and Antioxidant in Polymer Science

In polymer science, 4-(tert-Butyl)-2-methoxy-6-methylphenol serves as a high-performance primary antioxidant. Its principal function is to protect polymeric materials from degradation caused by oxidative processes, which can be initiated by heat, light, or mechanical stress during processing and end-use. The incorporation of tert-butyl phenolic antioxidants is a critical strategy for enhancing the durability, service life, and processing stability of a wide range of consumer and industrial products, including plastics, adhesives, and lubricants. nih.gov

The effectiveness of this compound is derived from its molecular architecture. The electron-donating nature of the tert-butyl, methyl, and methoxy (B1213986) groups enhances the reactivity of the phenolic hydroxyl group toward oxidative radicals. nih.gov Simultaneously, the physical size of the tert-butyl and methyl groups ortho to the hydroxyl group provides significant steric hindrance, which is crucial for its stabilizing function. energiforsk.se

Mechanisms of Polymer Degradation Inhibition (e.g., Chain Termination)

The primary mechanism by which this compound inhibits polymer degradation is through its action as a radical scavenger, effectively terminating the chain reactions responsible for autoxidation. energiforsk.se The process of polymer oxidation proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.

Initiation: Polymer radicals (P•) are formed due to exposure to energy sources like heat or UV light.

Propagation: These polymer radicals react rapidly with molecular oxygen (O₂) to form polymer peroxy radicals (POO•). The peroxy radicals can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical (P•), thus propagating the degradation cycle. energiforsk.se

Chain Termination by Antioxidant: this compound intervenes in the propagation step. It donates the hydrogen atom from its phenolic hydroxyl (-OH) group to the highly reactive polymer peroxy radical (POO•). energiforsk.se This action neutralizes the peroxy radical, converting it into a stable hydroperoxide, and halts the degradation cascade.

The antioxidant molecule is itself converted into a phenoxy radical in the process. However, due to the steric hindrance provided by the adjacent tert-butyl and methyl groups, this resulting phenoxy radical is highly stabilized and unreactive. energiforsk.seresearchgate.net It is shielded from abstracting hydrogen from other polymer chains, thereby preventing it from initiating new degradation chains, a key feature that distinguishes hindered phenols as effective primary antioxidants. energiforsk.se

| Step | Reactants | Products | Description |

|---|---|---|---|

| Polymer Radical Formation (Propagation) | P• + O₂ | POO• (Polymer Peroxy Radical) | A polymer radical reacts with oxygen to form a highly reactive peroxy radical. |

| Hydrogen Abstraction (Propagation) | POO• + PH (Polymer Chain) | POOH + P• | The peroxy radical abstracts a hydrogen from a polymer chain, propagating the cycle. |

| Intervention by Antioxidant (Termination) | POO• + ArOH (Antioxidant) | POOH + ArO• (Stabilized Phenoxy Radical) | The antioxidant donates a hydrogen atom to the peroxy radical, terminating the chain reaction. |

Integration into Polymer Matrices and Composites

The practical application of this compound as a stabilizer requires its effective dispersion within a polymer matrix. This is typically achieved during the polymer processing stage, most commonly through melt blending. In this process, the antioxidant, usually in powder or crystal form, is mixed with polymer pellets before or during extrusion. The high temperature and shear forces in the extruder ensure that the antioxidant melts and disperses uniformly throughout the molten polymer.

The compound's efficacy is influenced by several physical properties. Its molecular weight and polarity determine its solubility and mobility within the host polymer. The hydrophobic character imparted by the tert-butyl and methyl groups enhances its compatibility and solubility in non-polar polymers such as polyolefins (e.g., polyethylene (B3416737) and polypropylene), which are particularly susceptible to oxidative degradation. nih.govenergiforsk.se Proper integration ensures that the antioxidant is readily available throughout the material to intercept free radicals as they form, thereby providing comprehensive protection.

Precursor and Building Block in Organic Synthesis and Material Fabrication

Beyond its role as a stabilizer, the functional groups of this compound—the phenolic hydroxyl, the methoxy ether, and the activated aromatic ring—make it a valuable precursor for the synthesis of more complex molecules and advanced materials.

Monomer or Component in Polymerization Reactions (e.g., phenolic resins)

Phenolic compounds are foundational monomers for the synthesis of phenolic resins, a class of durable thermosetting polymers. This compound can theoretically serve as a functional monomer in such polymerization reactions. The aromatic ring possesses reactive sites that can undergo electrophilic substitution with aldehydes, most commonly formaldehyde, in a polycondensation reaction.

The reaction, typically catalyzed by an acid or base, would lead to the formation of methylene (B1212753) bridges connecting the phenolic units. The presence of the tert-butyl, methyl, and methoxy groups would influence the reactivity of the ring and the properties of the resulting polymer. The final product would be a rigid, cross-linked, three-dimensional network. By carefully selecting the monomer and controlling the reaction conditions, the resulting phenolic resin could be tailored to have specific properties, such as high thermal stability, chemical resistance, and flame retardancy.

Synthesis of Functional Organic Frameworks

The field of materials science has seen significant interest in porous crystalline materials like Metal-Organic Frameworks (MOFs). beilstein-journals.orgnih.gov These materials are constructed from metal ions or clusters linked together by organic molecules, known as linkers. The structure of this compound makes it a suitable candidate for use as an organic linker in the synthesis of such frameworks.

The phenolic hydroxyl and methoxy groups can serve as potent coordination sites (ligating sites) for binding to metal ions. Synthesis could be achieved through solvothermal methods, where the phenolic compound and a metal salt are heated in a high-boiling-point solvent. youtube.com Under these conditions, the components self-assemble into a highly ordered, porous framework. The specific geometry of the molecule and the coordination preferences of the metal ion would dictate the final topology of the MOF. The inherent porosity of these materials could make them suitable for applications in gas storage, separation, and catalysis.

Ligand Design and Coordination Chemistry for Catalytic Systems

The structure of this compound is an excellent platform for the design of sophisticated ligands for coordination chemistry and the development of homogeneous catalytic systems. Through chemical modification, it can be converted into multidentate ligands capable of forming stable complexes with a variety of transition metals.

A common strategy involves the introduction of an additional donor group onto the phenolic ring. For instance, a formylation reaction can introduce an aldehyde group, which can then be condensed with a primary amine to form a Schiff base. The resulting Schiff base ligand would possess multiple coordination sites—typically the phenolic oxygen, the imine nitrogen, and potentially the methoxy oxygen—allowing it to act as a chelating agent. nih.gov When complexed with a metal center (e.g., zirconium, titanium, manganese), the electronic and steric properties of the ligand, influenced by the tert-butyl, methyl, and methoxy substituents, can be finely tuned. This tuning allows for precise control over the catalytic activity and selectivity of the metal complex in reactions such as olefin polymerization. nih.gov

| Application Area | Role of Compound | Key Functional Groups | Potential Product |

|---|---|---|---|

| Phenolic Resins | Monomer | Aromatic Ring, Hydroxyl Group | Cross-linked thermoset polymer |

| Organic Frameworks | Organic Linker | Hydroxyl Group, Methoxy Group | Porous Metal-Organic Framework (MOF) |

| Catalytic Systems | Ligand Precursor | Hydroxyl Group, Aromatic Ring | Multidentate Schiff base ligand for metal complexes |

Formation of Metal Complexes with this compound Derivatives

Derivatives of substituted phenols, such as this compound, are versatile precursors for the synthesis of ligands capable of forming stable complexes with a wide range of metal ions. A primary route to achieving this involves the transformation of the phenol (B47542) into a Schiff base ligand. This is typically accomplished through a condensation reaction between a salicylaldehyde (B1680747) derivative (a phenol with an aldehyde group at the ortho position) and a primary amine. nih.govnih.gov While some salicylaldehyde derivatives are commercially available, specific substituted versions, like those derived from this compound, can be synthesized through established formylation methods, such as reacting the phenol with paraformaldehyde. nih.gov

Once the Schiff base ligand is synthesized, it can be reacted with various metal salts to form coordination complexes. nih.gov The phenolic oxygen and the imine nitrogen atoms of the Schiff base act as donor atoms, chelating to the metal center. This has been demonstrated with a variety of metals. For instance, Schiff base ligands derived from substituted phenols have been used to prepare complexes with copper(II) and zinc(II). nih.gov Similarly, organotin(IV) complexes have been successfully synthesized by reacting organotin chlorides (like di-n-butyltin dichloride or tri-n-butyltin chloride) with 2-tert-butyl-4-methylphenol (B42202) in the presence of a base. ias.ac.in

The electronic properties of the phenol derivative significantly influence the stability and characteristics of the resulting metal complex. Electron-donating groups on the phenoxy ring, such as methoxy groups, can enhance the electronic influence on the metal center, strengthening the metal-ligand interactions. nih.gov The general structure of these complexes involves the deprotonated phenoxide group and the imine nitrogen coordinating to the metal ion, a foundational principle in coordination chemistry.

Table 1: Examples of Metal Complexes Formed from Substituted Phenol Derivatives

| Phenol Derivative Type | Reactant(s) | Metal Ion(s) | Resulting Complex Type |

| Schiff Base Ligand | 5-nitropyridine-2-amine, 4-hydroxy-3-methoxybenzaldehyde | Cu(II), Zn(II) | Schiff Base Metal Complex nih.gov |

| Phenol | 2-tert-butyl-4-methylphenol, Triethylamine | Di-n-butyltin(IV), Tri-n-butyltin(IV) | Organotin(IV) Phenoxide ias.ac.in |

| Phenoxy-Imine Ligand | Substituted Salicylaldehyde, Primary Amine | Zirconium, Titanium | Early Transition Metal Olefin Polymerization Catalyst nih.gov |

Application in Homogeneous and Heterogeneous Catalysis (e.g., Polymerization Catalysis)

The metal complexes derived from substituted phenols have significant applications in catalysis, functioning in both homogeneous and heterogeneous systems. mdpi.comnih.gov

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Metal complexes of phenoxy-imine ligands (a class of Schiff bases derived from phenols) are particularly notable as catalysts for olefin polymerization. nih.gov These catalysts, often referred to as the "FI family" of catalysts, typically involve early transition metals like zirconium or titanium. nih.gov The specific substituents on the phenol ring play a crucial role in controlling the polymerization process, influencing the properties and structure of the resulting polymer materials. mdpi.com For example, cobalt complexes with multidentate N-heterocyclic ligands have been shown to be efficient catalysts for the oxidation of substituted phenols. researchgate.net

Heterogeneous Catalysis: Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, which offers significant advantages such as easier separation of the catalyst from the product and enhanced catalyst stability and recyclability. ens-lyon.fr Homogeneous catalysts, like the metal complexes of phenol derivatives, can be "heterogenized" by immobilizing them onto solid supports. ens-lyon.fr This is a key strategy in developing sustainable chemical processes. ens-lyon.fr

Methods for heterogenization include grafting the metal complexes onto porous materials like metal oxides or silica. ens-lyon.fr The resulting materials combine the specific catalytic activity of the metal complex with the robustness and stability of the solid support. ens-lyon.fr These heterogeneous catalysts are explored for a variety of reactions, including oxidation processes. For instance, the catalytic degradation of phenolic substrates using advanced oxidation processes often employs heterogeneous catalysts such as metal-exchanged zeolites or transition metal oxides. nih.gov While offering many benefits, challenges in heterogenization include potential leaching of the metal complex from the support and a possible decrease in catalytic activity compared to the homogeneous counterpart. ens-lyon.fr

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis Applications

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same phase as reactants | Different phase from reactants |

| Example Application | Olefin polymerization using Zirconium-phenoxy-imine complexes nih.gov | Oxidation of phenols using transition metal oxides or supported metal complexes nih.gov |

| Advantages | High activity and selectivity | Easy catalyst separation, reusability, improved stability ens-lyon.fr |

| Disadvantages | Difficult catalyst-product separation | Potential for lower activity, catalyst leaching ens-lyon.fr |

Use as an Analytical Reference Standard in Chemical Method Development

In analytical chemistry, reference standards are materials of high purity and well-defined properties used to calibrate analytical instruments, validate analytical methods, and ensure the accuracy and comparability of measurement results. Substituted phenols are frequently used as analytical standards for the determination of these compounds in various matrices. sigmaaldrich.com

While specific commercial reference standards for this compound are not prominently documented in the search results, numerous closely related compounds are available and widely used for this purpose. For example, 2,6-Di-tert-butyl-4-methylphenol (BHT) is available as a certified reference material (CRM) produced under ISO 17034 and ISO/IEC 17025 standards. sigmaaldrich.comlgcstandards.com Similarly, 2,4,6-Tri-tert-butylphenol is available as a United States Pharmacopeia (USP) Reference Standard.

These standards are essential for developing and validating analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). researchgate.netepa.govepa.gov In method development, a reference standard is used to prepare calibration standards at known concentrations. epa.govchromatographyonline.com By analyzing these standards, a calibration curve is generated, which allows for the quantification of the analyte in unknown samples. chromatographyonline.com They are critical for a wide range of applications, including monitoring environmental samples, quality control in industrial processes, and analyzing food and pharmaceutical products. sigmaaldrich.comresearchgate.net The use of a reliable reference standard ensures that the analytical results are accurate, precise, and reproducible. thermofisher.com

Lack of Specific Research Data Limits Analysis of this compound's Environmental Fate

Consequently, a detailed, evidence-based discussion on its specific abiotic degradation, photodegradation, chemical oxidation, hydrolysis, and biodegradation by isolated microbial strains, as well as its enzymatic biotransformation mechanisms, cannot be provided at this time. Scientific investigation into a chemical's environmental lifecycle is highly specific to its unique molecular structure, and extrapolating findings from related compounds would not meet the required standards of scientific accuracy for the subject of this article.

Further research and publication of studies focusing explicitly on this compound are necessary to populate the outlined sections with the requested detailed research findings and data tables. Without such specific studies, any attempt to detail its environmental fate would be speculative and fall outside the scope of the user's instructions.

Environmental Fate and Transformation Pathways of 4 Tert Butyl 2 Methoxy 6 Methylphenol

Environmental Distribution and Transport Behavior

There is no specific data available from research studies on the sorption and desorption dynamics of 4-(tert-Butyl)-2-methoxy-6-methylphenol in soil and sediments. The interaction of this compound with soil and sediment particles, which is critical for determining its mobility and bioavailability in the environment, has not been documented. Factors such as soil organic carbon content, clay content, and pH would be expected to influence its sorption behavior, but quantitative measurements like the soil organic carbon-water (B12546825) partitioning coefficient (Koc) are not available.

The potential for this compound to volatilize from soil or water surfaces and undergo atmospheric transport has not been investigated. Key physical-chemical properties that determine volatilization, such as vapor pressure and Henry's Law constant, have not been reported for this specific compound. Consequently, its potential for long-range atmospheric transport remains unknown. For related compounds like 2-methoxyphenol, a tendency to volatilize from moist soil is expected. mdpi.com

No studies were found that specifically address the persistence or identify the transformation products of this compound in environmental matrices such as soil, water, or air. The pathways of its degradation, whether through microbial action or abiotic processes like photolysis, have not been elucidated. mdpi.com For comparison, the decomposition of related compounds like 2,6-di-tert-butyl-4-methylphenol may lead to the formation of simpler phenolic compounds and benzoquinones. mdpi.com However, the specific degradation pathway and resulting products for this compound are undetermined.

Future Research Directions and Emerging Trends for 4 Tert Butyl 2 Methoxy 6 Methylphenol

Development of Novel and Atom-Economical Synthetic Approaches

The synthesis of substituted phenols is a cornerstone of industrial organic chemistry. However, traditional methods often rely on harsh conditions, multi-step procedures, and the use of stoichiometric reagents that generate significant waste. Future research into the synthesis of 4-(tert-Butyl)-2-methoxy-6-methylphenol will likely prioritize the development of more sustainable and efficient methodologies, aligning with the principles of green chemistry.

Key research thrusts are expected to include:

Catalytic C-H Functionalization: Direct, regioselective alkylation and methoxylation of a simpler phenol (B47542) precursor, such as 2-methylphenol, represents a highly atom-economical route. This approach would eliminate the need for pre-functionalized substrates and protecting groups, thereby shortening the synthetic sequence. Research will focus on designing catalysts that can precisely control the positions of the tert-butyl and methoxy (B1213986) group introductions.

Renewable Feedstocks: Exploring synthetic pathways that utilize bio-based starting materials is a critical trend. Lignin, a complex polymer rich in phenolic structures, could potentially serve as a source for the aromatic core, which can then be chemically or enzymatically modified to yield the target molecule. mdpi.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and easier scalability. researchgate.net Developing a flow-based synthesis for this compound would be a significant step towards a more efficient industrial process.

The table below compares potential future synthetic strategies with conventional methods.

| Feature | Conventional Synthesis (e.g., Friedel-Crafts) | Future Atom-Economical Synthesis |

| Starting Materials | Often pre-functionalized benzenes | Simpler, potentially bio-based phenols |

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Catalytic amounts of transition metals or zeolites |

| Byproducts | Significant inorganic salt waste | Minimal, ideally only water |

| Process Type | Batch processing | Continuous flow or one-pot reactions |

| Efficiency | Lower atom economy | High atom economy, reduced E-factor |

This table provides a conceptual comparison of synthetic approaches.

Exploration of Advanced Catalytic Applications in Organic Transformations

The inherent redox properties of hindered phenols, characterized by the formation of stable phenoxyl radicals, make them intriguing candidates for roles beyond simple radical scavenging. stabilization-technologies.compartinchem.com The future will see a deeper exploration of this compound not just as a stabilizer, but as an active participant in catalytic cycles.

Emerging research areas include:

Redox-Active Ligands: The phenolic hydroxyl group can coordinate with metal centers. Upon oxidation, the molecule can act as a non-innocent ligand, participating directly in the electron transfer steps of a catalytic reaction. nih.govnih.gov Research into coordination complexes of this compound with transition metals could lead to novel catalysts for selective oxidation or polymerization reactions. researchgate.net

Organocatalysis: The ability to mediate radical processes suggests a potential role in organocatalysis. It could be investigated as a co-catalyst or mediator in controlled radical polymerization (CRP) techniques or in specific organic reactions that proceed via radical intermediates.

Catalyst Deactivation Prevention: In many industrial catalytic processes, catalyst deactivation occurs via oxidative pathways. Incorporating the this compound moiety into the support or ligand structure of a catalyst could enhance its operational lifetime by quenching deactivating radical species in situ.

Integration into Smart Materials and Responsive Chemical Systems

The concept of "smart" materials—materials that respond to external stimuli in a controlled and predictable manner—is a major frontier in materials science. The chemical properties of this compound make it an excellent candidate for incorporation into such systems. patsnap.com

Future directions in this area are anticipated to be:

Self-Healing Polymers: Oxidative stress is often a trigger for crack formation and material degradation. Polymers containing covalently bonded this compound units could possess a self-healing capability. The phenolic moiety would preferentially scavenge radicals at the crack tip, preventing further propagation and potentially initiating cross-linking reactions to repair the damage.